molecular formula C24H19N3O6 B5988241 METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETATE

METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETATE

Cat. No.: B5988241
M. Wt: 445.4 g/mol
InChI Key: APEJYNASHRBKPL-UHFFFAOYSA-N
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Description

METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETATE is a complex organic compound with a unique structure that includes a furan ring, a cyano group, and a spirochromene-indole system

Preparation Methods

The synthesis of METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of resorcinol, aryl aldehydes, and malononitrile in the presence of a base such as diethylamine under reflux conditions using ethanol as a solvent . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the cyano group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The furan ring and spirochromene-indole system may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar compounds include other spirochromene-indole derivatives and furan-containing molecules. Compared to these compounds, METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness may result in distinct biological activities and applications.

Similar compounds include:

  • Spirochromene-indole derivatives
  • Furan-containing molecules
  • Cyano-substituted organic compounds

This detailed article provides an overview of the compound METHYL 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETATE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[2-amino-3-cyano-7-(furan-2-yl)-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-1'-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-31-20(29)12-27-16-6-3-2-5-14(16)24(23(27)30)15(11-25)22(26)33-19-10-13(9-17(28)21(19)24)18-7-4-8-32-18/h2-8,13H,9-10,12,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJYNASHRBKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CC(C4)C5=CC=CO5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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